molecular formula C8H10Cl2N4OS B12696128 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- CAS No. 69636-40-4

1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)-

Cat. No.: B12696128
CAS No.: 69636-40-4
M. Wt: 281.16 g/mol
InChI Key: WPRZECQDCXBDPT-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including an amino group, a dichloromethylcyclopropyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- typically involves multi-step organic reactions. The starting materials often include precursors such as 1,2,4-triazine derivatives, dichloromethylcyclopropane, and methylthiol. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques like recrystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichloromethylcyclopropyl group can be reduced to form less chlorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions involving the amino group can produce various substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethylcyclopropyl group may play a role in binding to target sites, while the amino and methylthio groups contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: The parent compound of the triazine family.

    2,4-Diamino-6-chloro-1,3,5-triazine: A related compound with similar functional groups.

    4-Amino-1,2,4-triazine-3-thiol: Another triazine derivative with an amino and thiol group.

Uniqueness

1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is unique due to the presence of the dichloromethylcyclopropyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various chemical reactions and scientific research.

Properties

CAS No.

69636-40-4

Molecular Formula

C8H10Cl2N4OS

Molecular Weight

281.16 g/mol

IUPAC Name

4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C8H10Cl2N4OS/c1-7(3-8(7,9)10)4-5(15)14(11)6(16-2)13-12-4/h3,11H2,1-2H3

InChI Key

WPRZECQDCXBDPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)N)SC

Origin of Product

United States

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